(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane
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Overview
Description
(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications
Synthetic Building Blocks and Methodologies
Azabicyclohexane derivatives have been recognized as valuable intermediates in organic synthesis. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives are synthesized through photopyridone formation and mild acid hydrolysis. These compounds react with various nucleophiles to produce azetidin-2-ones, serving as new building blocks for carbapenem nuclei, a crucial class of β-lactam antibiotics (Katagiri et al., 1986). Similarly, azabicyclo[3.1.0]hexane-1-ols are generated by Ti(IV)-mediated cyclopropanation of amino acid derivatives, facilitating the asymmetric synthesis of pharmacologically active products through selective rearrangement and ring-opening reactions (Jida et al., 2007).
Asymmetric Catalysis
The development of constrained beta-proline analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, showcases the importance of azabicyclohexane derivatives in organocatalytic reactions. These compounds have shown improved selectivity and enantioselectivity in aldol reactions compared to their monocyclic analogues, highlighting their potential as catalysts in asymmetric synthesis (Armstrong et al., 2009).
Medicinal Chemistry Applications
In medicinal chemistry, azabicyclohexane derivatives have been explored for their potential as bioactive molecules. The synthesis of hexacyclic compounds carrying the hetisine skeleton, a type of aconite alkaloid, by employing azabicyclo ring systems demonstrates the utility of these structures in the synthesis of complex natural products (Muratake & Natsume, 2002). Furthermore, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized and tested as nonnarcotic analgesic agents, indicating the therapeutic potential of azabicyclohexane derivatives in pain management (Epstein et al., 1981).
Mechanism of Action
The compound is part of the family of bicyclo[2.1.1]hexanes, which are being increasingly incorporated into newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are still underexplored from a synthetic accessibility point of view .
The preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Properties
IUPAC Name |
tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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